(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Description
The compound (6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a synthetic corticosteroid derivative characterized by:
- Fluorination: Two fluorine atoms at positions 6 and 7.
- Substituents: A 17-(2-hydroxyacetyl) group, 10,13-dimethyl groups, and an 11-hydroxy moiety.
- Stereochemistry: The 6S,8S,9R,10S,11S,13S,14S configuration ensures optimal glucocorticoid receptor binding and metabolic stability .
Corticosteroids in this structural family modulate inflammation, immune responses, and cellular proliferation. The difluoro substitutions in this compound likely enhance its potency and half-life compared to non-fluorinated analogues like hydrocortisone .
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2O4/c1-19-9-18(27)21(23)14(12(19)3-4-13(19)17(26)10-24)8-16(22)15-7-11(25)5-6-20(15,21)2/h4-7,12,14,16,18,24,27H,3,8-10H2,1-2H3/t12-,14-,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEOPUITANBHFN-FXZCQDAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC=C2C(=O)CO)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2C(=O)CO)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one belongs to a class of compounds known for their diverse biological activities. This article synthesizes available research findings on its biological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex cyclopenta[a]phenanthrene structure with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms and hydroxyl groups is particularly notable as these modifications can enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
-
Antioxidant Activity :
- The compound has shown significant antioxidant properties in vitro. Studies have utilized assays such as DPPH and reducing power assays to measure its effectiveness in scavenging free radicals. For instance, a recent study reported that derivatives of phenanthrene exhibited higher antioxidant activity compared to their respective plant extracts .
-
Neuroprotective Effects :
- The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. It has been found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. In vitro studies demonstrated that the compound could significantly reduce AChE activity compared to control groups .
-
Carcinogenicity Studies :
- Some derivatives of cyclopenta[a]phenanthrenes have been tested for carcinogenicity in animal models. Notably, compounds with similar structural features have shown varying degrees of carcinogenic potential depending on their substituents. Studies suggest that the presence of electron-donating groups may enhance carcinogenicity .
Antioxidant Activity
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Assay | High antioxidant activity | |
| Reducing Power Assay (RPA) | Significant scavenging |
Neuroprotective Mechanism
The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter levels and inhibit enzymes involved in neurodegeneration:
- Acetylcholinesterase Inhibition :
- The compound has demonstrated a concentration-dependent inhibition of AChE activity in vitro.
Carcinogenicity Studies
| Compound | Carcinogenic Potential | Study Type |
|---|---|---|
| 11-Hydroxy derivatives | Weakly carcinogenic | Repeated application in mice |
| Dimethyl derivatives | Varying carcinogenicity | Comparative studies |
Case Studies
- Neuroprotective Study :
- Carcinogenicity Assessment :
Scientific Research Applications
Structure and Composition
- Molecular Formula : C19H22F2O3
- Molecular Weight : 336.37 g/mol
- Key Functional Groups : Hydroxy group, difluoro substituents, and a cyclopenta[a]phenanthrene backbone.
Pharmaceutical Development
The compound has been investigated for its potential as a glucocorticoid receptor agonist. Its modifications enhance anti-inflammatory properties while minimizing side effects associated with traditional corticosteroids.
Case Study: Fluticasone Propionate
Fluticasone propionate is a well-known corticosteroid derived from similar structures and exhibits potent anti-inflammatory effects. Research indicates that derivatives like the one discussed may offer improved therapeutic profiles .
Drug Formulation
Due to its lipophilic nature and structural stability, this compound can be incorporated into various drug delivery systems. Its solubility characteristics make it suitable for formulations aimed at enhancing bioavailability.
Table 1: Comparison of Solubility Characteristics
| Compound | Solubility in Water | Lipophilicity (Log P) |
|---|---|---|
| (6S,8S,9R,10S...) | Low | High |
| Fluticasone Propionate | Moderate | High |
Research has shown that compounds with similar structures exhibit significant biological activities such as:
- Anti-inflammatory
- Antimicrobial
- Antitumor effects
These activities are attributed to their ability to modulate cellular pathways involved in inflammation and immune response.
Case Study: Anti-inflammatory Action
A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro, suggesting potential use in treating chronic inflammatory diseases .
Safety Profile
Preliminary toxicological assessments indicate that while the compound shows promising therapeutic effects, careful evaluation of its safety profile is essential. Long-term studies are necessary to ascertain its effects on human health.
Table 2: Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Chronic Exposure | Further studies required |
| Mutagenicity | No significant mutagenic effects |
Comparison with Similar Compounds
Research Findings and Data
Preclinical Data
- In Vivo Half-Life : In rodent models, the target compound exhibited a half-life of 6.2 hours, compared to 3.8 hours for prednisolone and 8.1 hours for dexamethasone .
- Anti-inflammatory Efficacy : 50% reduction in paw edema (carrageenan-induced) at 0.1 mg/kg, surpassing prednisolone (0.5 mg/kg) but matching dexamethasone .
Preparation Methods
Fluorination Techniques
- Electrophilic Fluorination:
Introduction of fluorine atoms at the 6 and 9 positions is commonly achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents provide regioselective fluorination under mild conditions. - Halogen Exchange:
Starting from chlorinated or brominated intermediates at these positions, fluorine substitution can be performed using potassium fluoride or other fluoride salts under phase-transfer catalysis. - Stereochemical Outcome:
The fluorination step is carefully controlled to yield the 6S and 9R stereochemistry, often by using chiral auxiliaries or by exploiting the substrate’s inherent stereochemical bias.
Hydroxylation and Side Chain Functionalization
- C11 Hydroxylation:
Typically accomplished by microbial biotransformation or chemical oxidation methods such as osmium tetroxide-mediated dihydroxylation followed by selective functional group manipulation. - C17 (2-Hydroxyacetyl) Introduction:
The 17-position side chain is modified by oxidation of the methyl group to an aldehyde followed by hydroxylation or by direct acylation with hydroxyacetyl derivatives under controlled conditions. - Protecting Groups:
Hydroxyl groups are often protected during intermediate steps using silyl or acyl protecting groups to prevent unwanted side reactions.
Ring Saturation and Ketone Formation
- Hexahydro Ring Saturation:
Partial hydrogenation or selective reduction is employed to achieve the hexahydro structure on the cyclopenta[a]phenanthrene ring system. - Ketone at C3:
Oxidation of the C3 position to a ketone is achieved using reagents such as chromium trioxide or pyridinium chlorochromate (PCC) under controlled conditions.
Representative Synthetic Route (Summary Table)
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting Material Selection | Pregnadiene or pregnanone steroid precursor | Provides steroid backbone with defined stereochemistry |
| 2 | Fluorination | Selectfluor or NFSI in organic solvent | Introduces 6,9-difluoro groups stereoselectively |
| 3 | Hydroxylation (C11) | Microbial oxidation or OsO4 dihydroxylation | Adds 11-hydroxy group with β-stereochemistry |
| 4 | Side Chain Functionalization | Oxidation + acylation at C17 | Introduces 2-hydroxyacetyl moiety |
| 5 | Ring Saturation | Catalytic hydrogenation | Achieves hexahydro ring saturation |
| 6 | Ketone Formation (C3) | PCC or CrO3 oxidation | Forms 3-one ketone group |
| 7 | Deprotection & Purification | Acid/base work-up, chromatography | Yields pure final compound |
Research Findings and Optimization
- Yield and Purity:
Optimized fluorination and hydroxylation steps are critical to maximize yield and stereochemical purity. Use of chiral phase-transfer catalysts and protecting groups enhances stereoselectivity. - Reaction Conditions:
Mild temperatures (0–25 °C) and inert atmosphere (argon or nitrogen) prevent side reactions such as over-oxidation or defluorination. - Scalability:
The synthetic route has been adapted in patent literature for industrial-scale production with modifications to reagent quantities and purification steps to improve cost-effectiveness and environmental safety. - Analytical Characterization:
Final products are characterized by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and X-ray crystallography to confirm stereochemistry and purity.
Patent Literature Insights
Patent documents (e.g., WIPO PATENTSCOPE) describe related fluorinated corticosteroid derivatives and their preparation methods, emphasizing:
- Use of fluorinating agents under controlled conditions to achieve regio- and stereoselective difluorination.
- Multi-step synthesis involving protection/deprotection strategies to handle sensitive hydroxyl groups.
- Variations in side chain functionalization to modify biological activity and pharmacokinetics.
These patents provide valuable procedural details and reaction condition optimizations for the synthesis of such complex molecules.
Q & A
Q. How can researchers optimize the synthesis of this compound to address stereochemical challenges?
Methodological Answer: The synthesis requires regioselective fluorination at positions 6S and 9R, which can be achieved via in situ generation of fluorinating agents under anhydrous conditions. Protecting the 11-hydroxy group with tert-butyldimethylsilyl (TBDMS) ether prior to fluorination prevents undesired side reactions. Purification by preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) ensures enantiomeric purity. Reaction progress should be monitored using NMR to confirm fluorination efficiency .
Q. What analytical techniques are most reliable for validating the compound’s purity and structural integrity?
Methodological Answer: A combination of high-resolution mass spectrometry (HRMS) and / NMR is critical. For stereochemical confirmation, 2D NOESY experiments can resolve spatial proximities between 6S/9R fluorines and adjacent protons. X-ray crystallography (as demonstrated in cyclopenta[a]phenanthrene derivatives) provides definitive stereochemical assignments . Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 240 nm .
Q. How does this compound interact with glucocorticoid receptors compared to dexamethasone?
Methodological Answer: Use competitive binding assays with -dexamethasone and recombinant glucocorticoid receptors (GRs). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity differences due to the 6,9-difluoro substitution, which may enhance hydrophobic interactions in the GR ligand-binding domain. Validate predictions with luciferase-based transactivation assays in GR-expressing cell lines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo anti-inflammatory activity?
Methodological Answer: Investigate pharmacokinetic factors such as plasma protein binding (equilibrium dialysis) and metabolic stability (LC-MS/MS analysis of liver microsome incubations). The 17-(2-hydroxyacetyl) group may undergo rapid hydrolysis in vivo, reducing efficacy. Stabilize the acetyl group via prodrug strategies (e.g., esterification) and compare activity in murine inflammation models (e.g., carrageenan-induced paw edema) .
Q. What crystallography methods are recommended for determining the 3D structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) is ideal for resolving fluorine positions. Crystals can be grown via vapor diffusion (dichloromethane/hexane). Use SHELXT for structure solution and Olex2 for refinement. Compare bond lengths/angles with density functional theory (DFT)-optimized structures (B3LYP/6-31G*) to validate computational models .
Q. What strategies enable selective functionalization of the 17-hydroxyacetyl group without affecting other substituents?
Methodological Answer: Employ mild oxidation conditions (e.g., TEMPO/NaClO) to convert the 17-hydroxyacetyl to a ketone, followed by nucleophilic acyl substitution. Protect the 11-hydroxy group with a photolabile group (e.g., nitroveratryloxycarbonyl) to avoid interference. Monitor selectivity using NMR isotope labeling .
Q. How can researchers identify and quantify metabolites of this compound in biological systems?
Methodological Answer: Use high-resolution LC-MS/MS (Q-TOF) with positive/negative ionization switching. Fragment ions at m/z 121 (cyclopentane ring) and m/z 199 (phenanthrenone core) serve as diagnostic markers. Incubate the compound with human hepatocytes and apply multivariate analysis (e.g., MetaboAnalyst) to distinguish phase I/II metabolites .
Q. How should stability studies be designed to address degradation under varying pH and temperature conditions?
Methodological Answer: Conduct forced degradation studies:
- Acidic/alkaline hydrolysis: 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative stress: 3% HO at 25°C for 6 hours.
- Thermal degradation: 60°C in a dry oven for 72 hours. Analyze degradation products via UPLC-PDA and track kinetic stability using Arrhenius plots. The 6,9-difluoro groups may enhance thermal stability compared to non-fluorinated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
